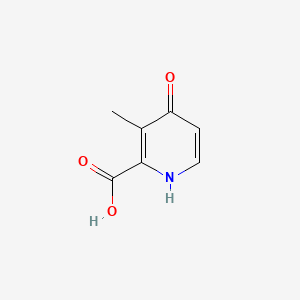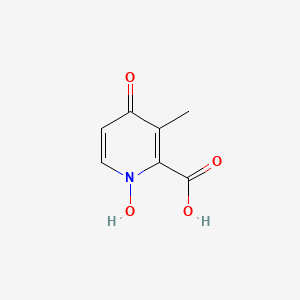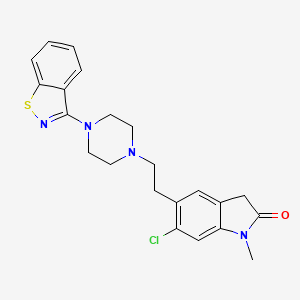
N-Methyl Ziprasidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl Ziprasidone is a degradation product of serotonin (5HT2) and dopamine (D2) receptor antagonist Ziprasidone . Ziprasidone is an atypical antipsychotic used to manage schizophrenia, bipolar mania, and agitation in patients with schizophrenia . It is used to treat mental disorders such as schizophrenia and manic symptoms of bipolar disorder .
Molecular Structure Analysis
The molecular formula of N-Methyl Ziprasidone is C22H23ClN4OS . Its molecular weight is 426.96 . The structure of Ziprasidone, from which N-Methyl Ziprasidone is derived, is given in various sources .
Physical And Chemical Properties Analysis
N-Methyl Ziprasidone has a predicted boiling point of 605.5±55.0 °C and a predicted density of 1.349±0.06 g/cm3 . Its pKa is predicted to be 8.41±0.50 .
Wissenschaftliche Forschungsanwendungen
Efficacy in Treating Schizophrenia : Ziprasidone has shown effectiveness against the core symptoms of schizophrenia and schizoaffective disorder, with a lower incidence of extrapyramidal syndrome (EPS) compared to some other antipsychotics (Mansbach, Carver, & Zorn, 2001).
Unique Pharmacological Profile : It exhibits a unique combination of pharmacological activities at human receptors, including high affinity for human 5-HT and dopamine D(2) receptors, acting as a 5-HT(1A) receptor agonist and an antagonist at 5-HT(2A), 5-HT(2C), and 5-HT(1B/1D) receptors (Schmidt, Lebel, Howard, & Zorn, 2001).
Pharmacokinetics in Rats : A study developed and validated a method for quantification of Ziprasidone in plasma, providing insights into its pharmacokinetic profile in rats (Marghade, Musmade, & Moorkoth, 2012).
Impurity Identification : Research identified and elucidated the structure of a novel impurity in ziprasidone hydrochloride, providing insights for quality control and drug formulation (Murkute, Singh, Vasantharaju, Bhat, Godbole, Upadhyay, & Trivedi, 2021).
Comparison with Other Antipsychotics : Studies have compared ziprasidone with other antipsychotics like haloperidol, highlighting its effectiveness in reducing overall psychopathology, with advantages in movement disorder evaluations (Hirsch & Power, 1999).
Inclusion Complexation Studies : Research into the inclusion complexation of ziprasidone mesylate with beta-cyclodextrin sulfobutyl ether suggests enhanced solubility and potential benefits for intramuscular dosage forms (Kim, Oksanen, Massefski, Blake, Duffy, & Chrunyk, 1998).
Electroanalytical Characteristics : Studies have investigated ziprasidone's oxidation and developed methods for its determination in pharmaceuticals and serum samples (Kul, Gumustas, Uslu, & Ozkan, 2010).
Neuroprotective Effects : Ziprasidone has shown neuroprotective effects in a rat model of ischemic stroke, suggesting potential clinical applications beyond its antipsychotic use (Kam, Jalin, Choi, Kaengkan, Park, Kim, & Kang, 2012).
Zukünftige Richtungen
The treatment of bipolar depression, a condition for which Ziprasidone is often used, continues to be a focus of research . Future directions may include the development of more effective treatments, the improvement of existing treatments, and further investigation into novel compounds and treatment interventions .
Eigenschaften
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c1-25-19-14-18(23)15(12-16(19)13-21(25)28)6-7-26-8-10-27(11-9-26)22-17-4-2-3-5-20(17)29-24-22/h2-5,12,14H,6-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEGLIWDBDMJSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC(=C(C=C21)Cl)CCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl Ziprasidone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

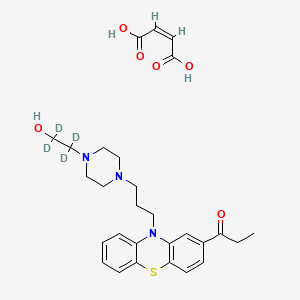

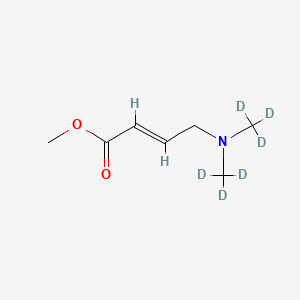





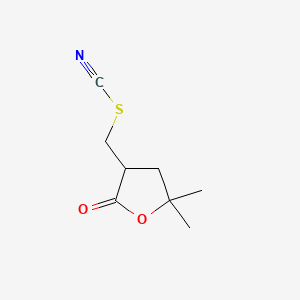
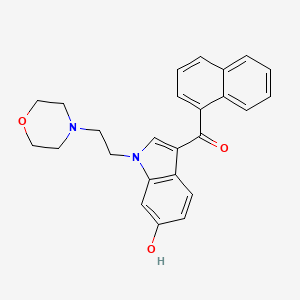
![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)
